Cas no 2137807-82-8 (Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester)

Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester
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- インチ: 1S/C10H19NO2/c1-4-11(7-8(2)3)10(12)13-9-5-6-9/h8-9H,4-7H2,1-3H3
- InChIKey: VRVAPDXHYCMQGK-UHFFFAOYSA-N
- ほほえんだ: C(OC1CC1)(=O)N(CC)CC(C)C
Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696208-0.1g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 0.1g |
$1484.0 | 2023-03-10 | ||
Enamine | EN300-696208-0.05g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 0.05g |
$1417.0 | 2023-03-10 | ||
Enamine | EN300-696208-0.5g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 0.5g |
$1619.0 | 2023-03-10 | ||
Enamine | EN300-696208-2.5g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 2.5g |
$3304.0 | 2023-03-10 | ||
Enamine | EN300-696208-0.25g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 0.25g |
$1551.0 | 2023-03-10 | ||
Enamine | EN300-696208-5.0g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 5.0g |
$4890.0 | 2023-03-10 | ||
Enamine | EN300-696208-10.0g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 10.0g |
$7250.0 | 2023-03-10 | ||
Enamine | EN300-696208-1.0g |
cyclopropyl N-ethyl-N-(2-methylpropyl)carbamate |
2137807-82-8 | 1g |
$0.0 | 2023-06-07 |
Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl esterに関する追加情報
Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester (CAS No. 2137807-82-8): A Comprehensive Overview
Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester, identified by the CAS number 2137807-82-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and agrochemicals. The unique structural features of this compound, particularly its cyclopropyl ester moiety and the presence of both ethyl and isobutyl substituents, contribute to its distinctive chemical properties and potential biological activities.
The synthesis of Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester involves a series of well-defined chemical reactions that highlight the importance of precise stoichiometry and reaction conditions. The cyclopropyl group, a three-membered ring structure, introduces steric hindrance and electronic effects that can influence the compound's reactivity and interactions with biological targets. This makes it a valuable scaffold for designing molecules with specific pharmacological profiles.
In recent years, there has been a growing interest in carbamate-based compounds due to their potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural complexity of Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester positions it as a promising candidate for further exploration in drug discovery. Researchers have been particularly intrigued by its ability to modulate enzyme activity and receptor binding, which are critical factors in developing new therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of novel agrochemicals. Carbamates are known for their efficacy as pesticides and herbicides, and the introduction of structural modifications can enhance their environmental stability and biological activity. The cyclopropyl ester moiety in Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester may contribute to improved resistance against degradation by environmental factors, making it a valuable component in sustainable agricultural practices.
The pharmacological properties of this compound have been the subject of extensive research. Studies have demonstrated that carbamate derivatives can exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and analgesic effects. The presence of both ethyl and isobutyl groups in the molecule suggests that it may interact with multiple biological targets, providing a basis for developing multi-target drugs that can address complex diseases more effectively.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of carbamate compounds with greater accuracy. These computational tools have been instrumental in optimizing the structure of Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester to enhance its pharmacokinetic properties. By leveraging these technologies, scientists can accelerate the discovery process and identify lead compounds more efficiently.
The synthesis and characterization of this compound have also contributed to our understanding of carbamate chemistry. Detailed mechanistic studies have revealed insights into the reaction pathways involved in its formation and degradation. These findings are not only relevant to pharmaceutical applications but also provide valuable knowledge for developing new synthetic methodologies.
The environmental impact of carbamate-based compounds is another area of concern that has driven research into their biodegradability and ecological safety. The cyclopropyl ester group may influence the compound's persistence in the environment, necessitating thorough assessments to ensure that its use does not pose unintended consequences. Efforts are ongoing to develop greener synthetic routes that minimize environmental impact while maintaining high yields and purity.
In conclusion, Carbamic acid, N-ethyl-N-(2-methylpropyl)-, cyclopropyl ester (CAS No. 2137807-82-8) represents a significant advancement in organic chemistry with potential applications across multiple industries. Its unique structural features make it a versatile building block for pharmaceuticals and agrochemicals alike. As research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in shaping the future of chemical innovation.
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